molecular formula C25H24BrNO3P+ B12813121 (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide

(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide

Cat. No.: B12813121
M. Wt: 497.3 g/mol
InChI Key: UNGMSIJQPDEGNV-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a nitrophenyl group attached to a methyl-triphenylphosphanium moiety, with the addition of hydrate and hydrobromide components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide typically involves the reaction of (2-nitrophenyl)methyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of other phosphonium salts and related compounds.

Biology

In biological research, this compound is used in studies involving cellular signaling pathways and enzyme inhibition. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development, particularly in designing molecules that can modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triphenylphosphanium moiety can interact with various enzymes and proteins. These interactions can modulate cellular signaling pathways and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Nitrophenyl)methyl-triphenylphosphanium chloride
  • (2-Nitrophenyl)methyl-triphenylphosphanium bromide
  • (2-Nitrophenyl)methyl-triphenylphosphanium iodide

Uniqueness

(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is unique due to the presence of the hydrate and hydrobromide components. These additional components can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H24BrNO3P+

Molecular Weight

497.3 g/mol

IUPAC Name

(2-nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide

InChI

InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;

InChI Key

UNGMSIJQPDEGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.Br

Origin of Product

United States

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